molecular formula C16H15BrN4O4 B12407795 Brd4-BD1-IN-1

Brd4-BD1-IN-1

Cat. No.: B12407795
M. Wt: 407.22 g/mol
InChI Key: OEDSSFKMVLBERJ-UHFFFAOYSA-N
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Description

Brd4-BD1-IN-1 is a selective inhibitor targeting the first bromodomain (BD1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family, which plays a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and cardiovascular diseases .

Preparation Methods

The synthesis of Brd4-BD1-IN-1 involves several steps, including the use of specific reagents and reaction conditions. One of the synthetic routes includes the following steps :

    Step 1: 2-chlorobenzyl iodide is reacted with potassium carbonate (K2CO3) in dimethylformamide (DMF) under nitrogen atmosphere at 80°C for 3 hours.

    Step 2: The product is then reacted with 3-chlorobenzyl iodide under similar conditions for 8 hours.

    Step 3: The resulting compound is treated with acetic acid and bromine at 60°C for 12 hours.

    Step 4: Benzyl iodides are added to the reaction mixture with cesium carbonate (Cs2CO3) in DMF under nitrogen atmosphere at 80°C for 8 hours.

    Step 5: The final product is obtained by reacting with secondary amines, cuprous iodide, N,N-dimethylglycine, and potassium phosphate (K3PO4) in DMF at 125°C for 18 hours.

Chemical Reactions Analysis

Brd4-BD1-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Brd4-BD1-IN-1 exerts its effects by selectively binding to the first bromodomain (BD1) of BRD4. This binding prevents BRD4 from recognizing acetylated lysine residues on histones, thereby disrupting the recruitment of transcription factors and other proteins involved in gene transcription. The inhibition of BRD4 leads to the downregulation of oncogenes and other genes associated with cell proliferation and survival .

Properties

Molecular Formula

C16H15BrN4O4

Molecular Weight

407.22 g/mol

IUPAC Name

[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl acetate

InChI

InChI=1S/C16H15BrN4O4/c1-9(22)25-8-12-18-14-13(15(23)19-16(24)20(14)2)21(12)7-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,19,23,24)

InChI Key

OEDSSFKMVLBERJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C

Origin of Product

United States

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